molecular formula C22H25N5O2 B2841912 2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887672-14-2

2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2841912
CAS RN: 887672-14-2
M. Wt: 391.475
InChI Key: WQHCPDUCQGCDEL-UHFFFAOYSA-N
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Description

“2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a purine ring, which is planar, and several substituents, including a benzyl group, a cyclopentyl group, and three methyl groups. The spatial arrangement of these groups could significantly influence the compound’s properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the various substituent groups. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the cyclopentyl and methyl groups might participate in reactions typical of alkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the types and locations of functional groups, and the overall charge distribution could influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Precursors of Purine Analogs: The synthesis of disubstituted imidazoles, serving as precursors to purine analogs, demonstrates the interest in developing complex molecules for potential therapeutic applications. Such synthetic routes could be relevant for the synthesis and modification of the target compound for specific scientific investigations (Alves, Proença, & Booth, 1994).
  • Derivatives Synthesis and Biological Activity: The creation of imidazole-isoindoline-1,3-dione derivatives and their subsequent evaluation for antimicrobial activity highlight the compound's potential utility in developing new antimicrobial agents. This approach could extend to the synthesis and biological evaluation of the target compound (Sankhe & Chindarkar, 2021).

Potential for Bioactive Compound Development

  • Antiproliferative Activity: Research into 2-phenyl-1H-benzo[d]imidazole-4,7-diones for their ability to inhibit vascular smooth muscle cell proliferation suggests a pathway for developing compounds that could manage conditions such as atherosclerosis. The target compound may also be investigated for similar bioactivities, providing insights into novel therapeutic agents (Ryu et al., 2008).
  • Antimicrobial Activity: The synthesis and screening for antimicrobial activity of various imidazole derivatives point to the importance of such compounds in addressing resistance to existing antimicrobial agents. The target molecule's structure could be explored for similar activities, contributing to the search for new antimicrobial solutions (Bishnoi, Srivastava, & Tripathi, 2006).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of complex purine derivatives like this one is a rich field for future research. These compounds have the potential to exhibit a wide range of biological activities, making them of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-14-15(2)27-18-19(23-21(27)26(14)17-11-7-8-12-17)24(3)22(29)25(20(18)28)13-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHCPDUCQGCDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

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